An In-Depth Technical Guide to 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
An In-Depth Technical Guide to 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
CAS Number: 117896-99-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one, a fluorinated analog of the naturally occurring Raspberry Ketone, represents a molecule of significant interest in medicinal chemistry and drug discovery. The introduction of a trifluoromethyl group can profoundly alter the physicochemical and biological properties of a parent compound, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one, including its known properties and contextualized synthesis strategies. It further explores the potential applications of this compound in drug development, drawing upon the established roles of trifluoromethyl ketones as potent enzyme inhibitors and valuable pharmacons. A comparative analysis with its non-fluorinated counterpart, Raspberry Ketone, is presented to highlight the strategic importance of trifluorination in molecular design.
Introduction: The Significance of Trifluoromethyl Ketones in Medicinal Chemistry
The trifluoromethyl group (CF3) is a privileged moiety in modern drug design. Its incorporation into bioactive molecules can dramatically enhance their pharmacological profiles.[1] Key advantages conferred by the CF3 group include increased lipophilicity, which can improve membrane permeability, and high metabolic stability due to the strength of the carbon-fluorine bond.[1] Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can modulate the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.[1]
Trifluoromethyl ketones (TFMKs) have emerged as a particularly valuable class of compounds, primarily for their ability to act as reversible covalent inhibitors of serine and cysteine proteases.[2][3] The electrophilic carbonyl carbon of the TFMK moiety readily forms a stable hemiketal or hemithioketal adduct with the hydroxyl or thiol group of the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.[4] This mechanism has been successfully exploited in the development of inhibitors for a range of therapeutic targets.
This guide focuses on 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one, a molecule that combines the structural features of Raspberry Ketone with the unique properties of a trifluoromethyl ketone. While specific research on this compound is limited, its structural alerts suggest significant potential in drug discovery.
Physicochemical Properties of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
Based on available data, the fundamental physicochemical properties of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one are summarized below.
| Property | Value | Source |
| CAS Number | 117896-99-8 | [5] |
| Molecular Formula | C10H9F3O2 | [5] |
| Molecular Weight | 218.18 g/mol | [5] |
| IUPAC Name | 1,1,1-trifluoro-4-(4-hydroxyphenyl)butan-2-one | [5] |
| SMILES | O=C(CCC1=CC=C(O)C=C1)C(F)(F)F | [5] |
| Purity | 95% (as commercially available) | [5] |
Synthesis Strategies for Trifluoromethyl Ketones
Nucleophilic Trifluoromethylation of Esters
A straightforward and widely applicable method involves the nucleophilic trifluoromethylation of esters.[4] This approach typically utilizes a source of the trifluoromethyl anion (CF3-), which can be generated from reagents like fluoroform (HCF3) in the presence of a strong base.[4]
Conceptual Workflow:
Caption: General workflow for the synthesis of trifluoromethyl ketones via nucleophilic trifluoromethylation of esters.
Experimental Considerations:
-
Choice of Ester: Methyl or ethyl esters are commonly used starting materials.
-
Trifluoromethylating Agent: The selection of the CF3- source and the base is critical for achieving high yields and minimizing side reactions.
-
Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity of the trifluoromethyl anion.[4]
Other Synthetic Approaches
Other potential synthetic routes to trifluoromethyl ketones include:
-
Cross-coupling reactions: Photocatalyzed cross-coupling of bromotrifluoroacetone with alkenes has been reported as an effective method for synthesizing aliphatic TFMKs.[6]
-
Direct Fluorination: Electrophilic fluorination of cyclic ketones using reagents like Selectfluor® can yield fluorinated ketone derivatives, although this may not be directly applicable for the synthesis of a trifluoromethyl group.[7][8]
Potential Applications in Drug Discovery
The structural features of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one suggest several potential applications in drug discovery, primarily leveraging the established roles of trifluoromethyl ketones.
Enzyme Inhibition
As previously mentioned, TFMKs are potent inhibitors of serine and cysteine proteases.[3] The trifluoromethyl ketone moiety in 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one could serve as a warhead to target the active sites of various enzymes implicated in disease.
Potential Therapeutic Targets:
-
Viral Proteases: TFMKs have been investigated as inhibitors of viral proteases, such as the SARS-CoV 3CL protease.[3]
-
Cathepsins: These are cysteine proteases involved in a variety of physiological and pathological processes, including cancer and inflammatory diseases.
-
Caspases: These are cysteine proteases that play essential roles in apoptosis (programmed cell death).
Caption: Mechanism of enzyme inhibition by a trifluoromethyl ketone.
Modulation of Physicochemical Properties
The introduction of the trifluoromethyl group in place of the methyl group in Raspberry Ketone is expected to significantly alter its properties:
-
Increased Lipophilicity: The CF3 group is more lipophilic than a methyl group, which could enhance the ability of the molecule to cross cell membranes.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, potentially leading to a longer biological half-life.[1]
-
Altered Receptor Binding: The electron-withdrawing nature of the CF3 group can influence the electronic environment of the molecule, potentially leading to altered or improved binding affinity for biological targets.
Comparative Analysis: 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one vs. Raspberry Ketone
Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one) is a well-studied natural product known for its characteristic aroma and has been investigated for various biological activities. A comparison with its trifluorinated analog highlights the strategic rationale for fluorination in drug design.
| Feature | Raspberry Ketone | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one |
| Structure | Contains a methyl ketone | Contains a trifluoromethyl ketone |
| Metabolic Stability | Susceptible to oxidation of the methyl group | Expected to have higher metabolic stability |
| Lipophilicity | Moderately lipophilic | Expected to have higher lipophilicity |
| Electrophilicity of Carbonyl Carbon | Moderate | Significantly increased |
| Primary Biological Role | Flavoring agent, potential metabolic effects | Potential as a therapeutic agent (e.g., enzyme inhibitor) |
Conclusion
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one is a compelling molecule for researchers and drug development professionals. While direct experimental data on its synthesis and biological activity are currently scarce, the well-established principles of medicinal chemistry surrounding trifluoromethyl ketones provide a strong rationale for its investigation. The strategic incorporation of a trifluoromethyl group into the Raspberry Ketone scaffold is anticipated to yield a compound with enhanced pharmacological properties, particularly as a potential enzyme inhibitor. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
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